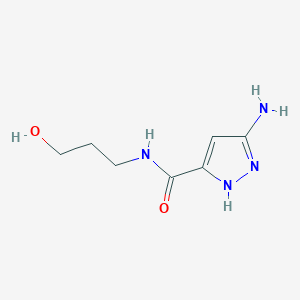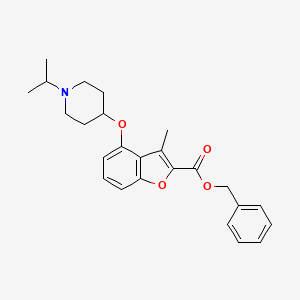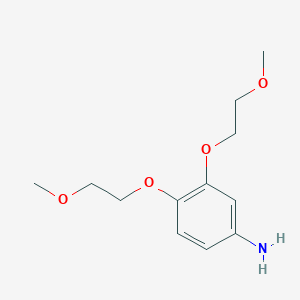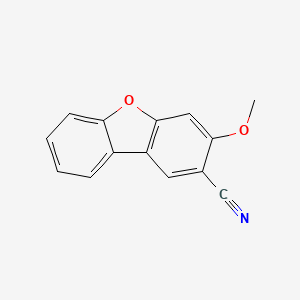
N-(4-methyl-1,3-thiazol-2-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1,3-thiazol-2-yl)methanesulfonamide: is a chemical compound belonging to the thiazole family, characterized by its sulfur and nitrogen-containing heterocyclic structure. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methyl-1,3-thiazole-2-amine and methanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane or acetonitrile, under anhydrous conditions, and at room temperature.
Industrial Production Methods: On an industrial scale, the reaction may be optimized for higher yields and purity using continuous flow reactors or large-scale batch reactors.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form N-(4-methyl-1,3-thiazol-2-yl)methanesulfonic acid.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: N-(4-methyl-1,3-thiazol-2-yl)methanesulfonic acid.
Reduction: Reduced derivatives of the compound.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: Thiazoles, including this compound, have shown antibacterial, antifungal, and antitumor properties. Medicine: It is explored for its potential use in drug development, particularly in targeting specific biological pathways. Industry: The compound is used in the manufacture of dyes, pesticides, and other industrial chemicals.
作用机制
The exact mechanism of action depends on the specific application, but generally, thiazoles interact with biological targets through their sulfur and nitrogen atoms, which can form strong bonds with enzymes and receptors. The molecular targets and pathways involved vary widely, but often include inhibition of specific enzymes or modulation of receptor activity.
相似化合物的比较
Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) with a similar thiazole structure.
Rifampicin: An antibiotic that also contains a thiazole ring.
Thiamine (Vitamin B1): A vital nutrient with a thiazole moiety.
Uniqueness: N-(4-methyl-1,3-thiazol-2-yl)methanesulfonamide is unique in its specific substitution pattern, which can influence its reactivity and biological activity compared to other thiazoles.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, industrial chemistry, and beyond.
属性
分子式 |
C5H8N2O2S2 |
|---|---|
分子量 |
192.3 g/mol |
IUPAC 名称 |
N-(4-methyl-1,3-thiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H8N2O2S2/c1-4-3-10-5(6-4)7-11(2,8)9/h3H,1-2H3,(H,6,7) |
InChI 键 |
AFJSSBJIJOHYLB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


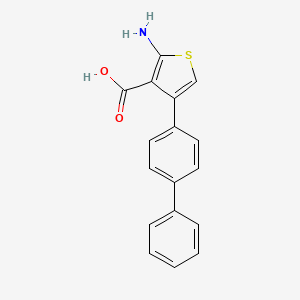
![3-[5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzonitrile](/img/structure/B15357057.png)
![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
![7-benzoyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B15357061.png)
![5-[(5-Methylpyridin-2-yl)amino]pentanoic acid](/img/structure/B15357068.png)
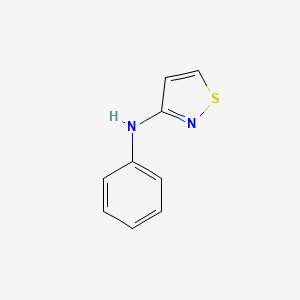
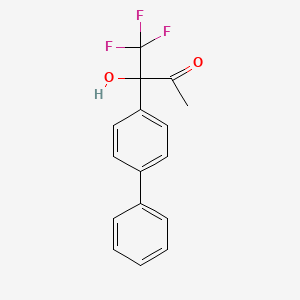

![Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B15357089.png)
![3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B15357093.png)
